molecular formula C11H10ClN3O2 B13932512 ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate

ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13932512
M. Wt: 251.67 g/mol
InChI Key: JGOGXDGYZSPOBG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, which is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.

    Material Science: It can be used in the synthesis of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-6-8(14-15-9)7-3-4-13-10(12)5-7/h3-6H,2H2,1H3,(H,14,15)

InChI Key

JGOGXDGYZSPOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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